

1-Bromo-2-chlorobenzene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-2-chlorobenzene**

Cat. No.: **B145985**

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-2-chlorobenzene**: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-Bromo-2-chlorobenzene** (CAS No. 694-80-4), a halogenated aromatic hydrocarbon of significant utility in synthetic organic chemistry. The document delineates its chemical identity, including its IUPAC name and structure, and summarizes its key physicochemical and spectroscopic properties. The primary focus is a detailed examination of its synthesis via the Sandmeyer reaction, including a step-by-step experimental protocol. Furthermore, this guide explores the compound's chemical reactivity and highlights its critical role as a versatile building block in the development of pharmaceuticals and advanced materials. This content is intended for researchers, chemists, and professionals in drug discovery and chemical manufacturing who require a technical and practical understanding of this important intermediate.

Introduction

1-Bromo-2-chlorobenzene is a disubstituted aromatic halide that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.^[1] Its structure, featuring adjacent bromine and chlorine substituents on a benzene ring, imparts a unique reactivity profile that is leveraged by synthetic chemists. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for substitution at other positions on the aromatic ring, makes it a valuable precursor in multi-step synthetic routes.^[2] Its applications are particularly

notable in the pharmaceutical and agrochemical industries, where it is a foundational component in the synthesis of bioactive compounds and functional materials.[\[1\]](#)[\[3\]](#) This guide offers an in-depth exploration of its properties, synthesis, and applications, providing the technical insights necessary for its effective use in a laboratory and industrial setting.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical compound is foundational to scientific research.

1-Bromo-2-chlorobenzene is systematically named and identified through several conventions.

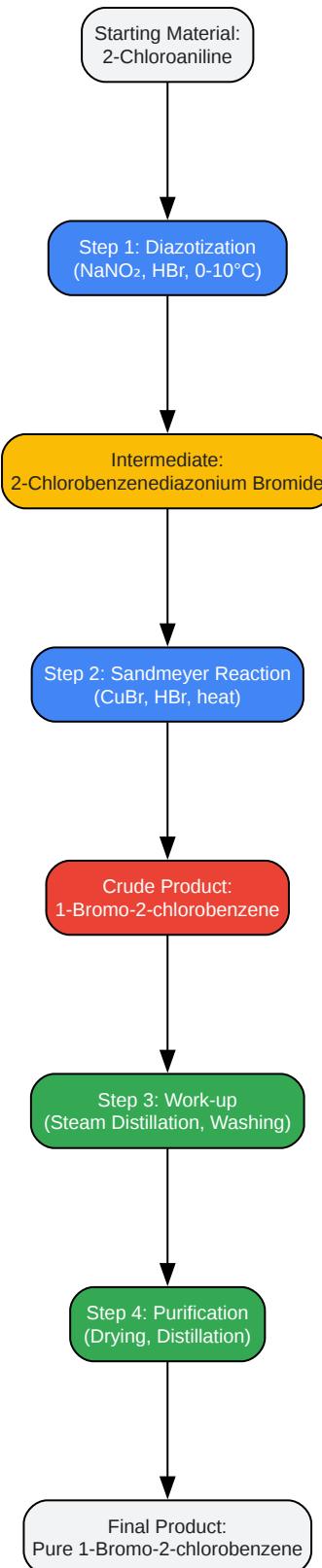
- IUPAC Name: The systematic name designated by the International Union of Pure and Applied Chemistry is **1-bromo-2-chlorobenzene**.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Synonyms: It is also commonly referred to as o-bromochlorobenzene, 2-bromochlorobenzene, o-chlorobromobenzene, and 2-chlorobromobenzene.[\[4\]](#)[\[5\]](#)[\[7\]](#)
- CAS Number: The Chemical Abstracts Service registry number for this compound is 694-80-4.[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Molecular Formula: The molecular formula is C₆H₄BrCl.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)
- Molecular Weight: The molecular weight is approximately 191.45 g/mol .[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)

Chemical Structure Diagram

The structural arrangement of atoms in **1-Bromo-2-chlorobenzene** is depicted below. The ortho-positioning of the bromine and chlorine atoms is a key feature influencing its reactivity.

Caption: Chemical structure of **1-Bromo-2-chlorobenzene**.

Physicochemical Properties


The physical and chemical properties of **1-Bromo-2-chlorobenzene** are essential for its handling, storage, and application in chemical reactions. It is a colorless to pale yellow liquid under standard conditions.[\[1\]](#)[\[3\]](#)[\[10\]](#)

Property	Value	Source(s)
Appearance	Clear colorless to pale yellow liquid	[1] [3] [10]
Molecular Formula	C ₆ H ₄ BrCl	[1] [4] [5]
Molecular Weight	191.45 g/mol	[4] [5] [8]
Boiling Point	203-205 °C	[1] [7] [11]
Melting Point	-13 °C to -11 °C	[7] [12]
Density	~1.638 g/mL at 25 °C	[1] [7]
Refractive Index (n ₂₀ /D)	~1.582	[1] [7]
Solubility	Insoluble in water; Soluble in organic solvents like ether and dichloromethane.	[3]
Flash Point	91 °C (196 °F)	[7] [13]
CAS Number	694-80-4	[4] [5] [8]

Synthesis and Manufacturing

The most efficient and regioselective method for synthesizing **1-Bromo-2-chlorobenzene** is the Sandmeyer reaction, which utilizes 2-chloroaniline as a readily available starting material. [\[8\]](#)[\[10\]](#)[\[12\]](#) This process involves two key stages: the diazotization of the primary amine, followed by a copper(I) bromide-catalyzed substitution of the diazonium group with a bromide ion.[\[8\]](#)[\[14\]](#)

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Bromo-2-chlorobenzene**.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established methodologies for the synthesis of aryl halides from anilines.[10][14]

Part A: Diazotization of 2-Chloroaniline

- To a suitable reaction vessel, add 1 mole of o-chloroaniline to 300 mL (2.5 moles) of 48% hydrobromic acid.
- Cool the mixture to 0 °C in an ice-salt bath with continuous stirring.
- Prepare a solution of 1 mole of sodium nitrite in 125 mL of water.
- Add the sodium nitrite solution rapidly to the cooled aniline mixture. The causality for this step is to form nitrous acid in situ, which then reacts with the aniline. Maintain the temperature below 10 °C by adding small pieces of ice directly to the reaction mixture. Low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
- Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. The addition of sodium nitrite is complete when a blue color is immediately observed on the test paper.

Part B: Copper-Catalyzed Bromination

- In a separate flask equipped for distillation, heat a mixture of 0.55 moles of copper(I) bromide and 80 mL of 48% hydrobromic acid to boiling.[14]
- Slowly add the cold diazonium salt solution from Part A to the boiling copper(I) bromide solution over approximately 30 minutes. The copper(I) catalyst facilitates the substitution of the $-N_2^+$ group with a bromide ion, liberating nitrogen gas.[8] A significant portion of the product will co-distill during this addition.
- Once the addition is complete, pass a vigorous stream of steam through the reaction mixture to distill the remaining product (steam distillation).[14] Collect the distillate until 1-1.5 liters have been obtained.

Part C: Product Work-up and Purification

- Separate the organic layer from the distillate. The product, being denser than water, will form the lower layer.
- Wash the crude organic layer successively with:
 - Concentrated sulfuric acid (4 x 10 mL portions) to remove unreacted starting materials and other organic impurities.
 - Water to remove residual acid.
 - 5% sodium hydroxide solution to neutralize any remaining acidic components.[10][14]
 - A final wash with water.
- Dry the washed organic layer over anhydrous calcium chloride.
- Purify the dried product by fractional distillation, collecting the fraction that boils between 199-201 °C.[10][14] This final step is a self-validating measure, as a sharp boiling point range indicates high purity. The expected yield is typically high, often between 89-95%. [14]

Applications in Research and Drug Development

1-Bromo-2-chlorobenzene is a valuable building block due to its capacity to undergo a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions.[1] This versatility makes it a key intermediate in the synthesis of more complex molecules.

- Pharmaceutical Intermediates: A primary application is in the synthesis of active pharmaceutical ingredients (APIs). It serves as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines, which are scaffolds for developing 5-HT2C receptor agonists.[7][8][15] These agonists have potential therapeutic applications in treating a range of neurological and psychiatric disorders.
- Organic Synthesis: In broader organic synthesis, it is used in the formation of complex molecular architectures for the chemical industry, including the production of dyes and pesticides.[1]

- Materials Science: The compound is also applied in the field of materials science for the development of advanced polymers and other functional materials.[1]

Safety and Handling

As a chemical reagent, **1-Bromo-2-chlorobenzene** must be handled with appropriate safety precautions.

- Hazards Identification: It is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10][13] It is also harmful if swallowed, in contact with skin, or if inhaled. [16]
- Personal Protective Equipment (PPE): When handling this compound, it is imperative to wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.[13][17] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[17]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[1][7][16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

1-Bromo-2-chlorobenzene is a strategically important halogenated intermediate with well-defined chemical and physical properties. Its efficient and high-yield synthesis via the Sandmeyer reaction makes it an accessible precursor for a multitude of applications. For professionals in drug development and materials science, a thorough understanding of its reactivity, handling, and synthetic utility is essential for leveraging its potential in the creation of novel and complex molecular structures. The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers working with this versatile compound.

References

- A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery. Benchchem.
- Preparation of **1-bromo-2-chlorobenzene**. PrepChem.com.
- Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
- **1-Bromo-2-chlorobenzene**. PubChem, National Center for Biotechnology Information.
- **1-Bromo-2-chlorobenzene**. Benchchem.
- **1-Bromo-2-chlorobenzene**. Chem-Impex.
- **1-Bromo-2-chlorobenzene**. Pharmaffiliates.
- **1-Bromo-2-chlorobenzene**. Solubility of Things.
- Benzene, 1-bromo-2-chloro-. NIST WebBook.
- Benzene, 1-bromo-2-chloro-. NIST WebBook.
- Synthesis routes of **1-Bromo-2-chlorobenzene**. Benchchem.
- **1-Bromo-2-chlorobenzene**. Tokyo Chemical Industry (India) Pvt. Ltd..
- **1-Bromo-2-chlorobenzene** Formula. Echemi.
- **1-Bromo-2-chlorobenzene**, 98+%. Thermo Scientific Chemicals.
- **1-Bromo-2-chlorobenzene**. Santa Cruz Biotechnology.
- **1-Bromo-2-chlorobenzene** SDS, 694-80-4 Safety Data Sheets. ECHEMI.
- 2-Bromochlorobenzene. ChemicalBook.
- **1-Bromo-2-chlorobenzene**. ChemScene.
- CAS RN 694-80-4. Fisher Scientific.
- **1-Bromo-2-chlorobenzene** 99%. Sigma-Aldrich.
- 694-80-4 Cas No. | 2-Chlorobromobenzene. Apollo Scientific.
- MSDS of **1-Bromo-2-chlorobenzene**. MSDS.
- Bromochlorobenzene. Wikipedia.
- SAFETY DATA SHEET. Thermo Fisher Scientific.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1-Bromo-2-chlorobenzene | C6H4BrCl | CID 12754 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 6. A11782.0B [thermofisher.com]
- 7. 2-Bromochlorobenzene | 694-80-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. CAS RN 694-80-4 | Fisher Scientific [fishersci.com]
- 12. Bromochlorobenzene - Wikipedia [en.wikipedia.org]
- 13. 1-Bromo-2-chlorobenzene 99 694-80-4 [sigmaaldrich.com]
- 14. prepchem.com [prepchem.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. echemi.com [echemi.com]
- To cite this document: BenchChem. [1-Bromo-2-chlorobenzene chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145985#1-bromo-2-chlorobenzene-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com